molecular formula C11H12N2O B1338062 7-phenyl-2,3,4,5-tetrahydro-1H-1,4-diazepin-5-one CAS No. 57552-95-1

7-phenyl-2,3,4,5-tetrahydro-1H-1,4-diazepin-5-one

Cat. No.: B1338062
CAS No.: 57552-95-1
M. Wt: 188.23 g/mol
InChI Key: QTBKTEDAGWNUEX-UHFFFAOYSA-N
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Description

7-phenyl-2,3,4,5-tetrahydro-1H-1,4-diazepin-5-one is a heterocyclic compound that belongs to the class of diazepines. These compounds are characterized by a seven-membered ring containing two nitrogen atoms. The phenyl group attached to the ring adds to its chemical diversity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-phenyl-2,3,4,5-tetrahydro-1H-1,4-diazepin-5-one typically involves the cyclization of appropriate precursors. One common method is the reaction of a phenyl-substituted amine with a suitable diketone under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the specific synthetic route.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions for high yield, and ensuring the process is environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

7-phenyl-2,3,4,5-tetrahydro-1H-1,4-diazepin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can lead to the formation of more saturated derivatives.

    Substitution: The phenyl group or other substituents can be replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, such as acting on specific receptors or enzymes.

    Industry: Used in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 7-phenyl-2,3,4,5-tetrahydro-1H-1,4-diazepin-5-one depends on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to changes in biological pathways. The exact mechanism would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known diazepine with sedative and anxiolytic properties.

    Clonazepam: Another diazepine used for its anticonvulsant effects.

    Lorazepam: Used for its anxiolytic and sedative properties.

Uniqueness

7-phenyl-2,3,4,5-tetrahydro-1H-1,4-diazepin-5-one is unique due to its specific structure and the presence of the phenyl group, which can influence its chemical reactivity and biological activity. Comparing its properties with other diazepines can highlight its potential advantages or unique applications.

Properties

IUPAC Name

7-phenyl-1,2,3,4-tetrahydro-1,4-diazepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c14-11-8-10(12-6-7-13-11)9-4-2-1-3-5-9/h1-5,8,12H,6-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTBKTEDAGWNUEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C=C(N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90511054
Record name 7-Phenyl-1,2,3,4-tetrahydro-5H-1,4-diazepin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90511054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57552-95-1
Record name 7-Phenyl-1,2,3,4-tetrahydro-5H-1,4-diazepin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90511054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-phenyl-2,3,4,5-tetrahydro-1H-1,4-diazepin-5-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 192 g. (1 mol) of ethyl benzoylacetate in mixed xylenes (total volume 400 ml.) was added dropwise over a 1 hour period to a solution of 60 g. (67 ml.; 1 mol) of ethylenediamine in 1 l. of mixed xylenes refluxing under nitrogen. The reaction mixture was then refluxed for an additional hour after which the water was azeotroped off. The solvent was then distilled off over a 2 hour period and the resulting reaction product was allowed to stand at room temperature. The crystalline material formed was isolated by filtration, washed several times with chloroform and dried to obtain the crystalline product (59 g.). m.p. 207°-210° C. Lit. Ried et al., Chem. Ber. 87, 1811-1814 (1954), m.p. 209°-210° C.; Hofmann et al., J. Org. Chem. 27, 3565-3568 (1962), m.p. 206°-209° C.
Quantity
1 mol
Type
reactant
Reaction Step One
[Compound]
Name
xylenes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
67 mL
Type
reactant
Reaction Step Two
[Compound]
Name
xylenes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

30 g ethylenediamine were added to 96 g ethyl benzoylacetate in 200 ml pyridine and the mixture was boiled under reflux for five hours. Then the pyridine was distilled off and the residue was heated to 180° C. for one hour. After cooling, 500 ml of dichloromethane were added, and the reaction mixture was heated to 40° C. until dissolution occurred. Precipitation with acetone yielded 21.7 g 7-phenyl-1,2,3,4-tetrahydro-1,4-diazepin-5-one having a melting point of 206-214° C.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
96 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

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